N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine sulfonyl group linked to a 1,3-oxazolidine ring via a methyl bridge. The ethanediamide moiety is further substituted with a 2-methoxybenzyl group.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O8S/c1-30-17-5-3-2-4-15(17)13-23-21(26)22(27)24-14-20-25(8-9-33-20)34(28,29)16-6-7-18-19(12-16)32-11-10-31-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJUFKNDMMZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride
The benzodioxine sulfonyl group serves as the foundational building block. Literature precedents demonstrate that 6-substituted 1,4-benzodioxane derivatives are typically synthesized from dihydroxybenzene precursors. As reported in, 3,4-dihydroxybenzonitrile undergoes regioselective alkylation with methyl 3,4-dibromobutyrate under basic conditions (K₂CO₃, DMF, 60°C), yielding a 7-substituted 1,4-benzodioxane intermediate with >85% yield. For sulfonation, the nitrile group is first hydrolyzed to a carboxylic acid using H₂SO₄ (conc.), followed by conversion to a sulfonyl chloride via chlorosulfonation (ClSO₃H, 0°C→rt, 12 h).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Methyl 3,4-dibromobutyrate, K₂CO₃, DMF, 60°C | 87% |
| Sulfonation | ClSO₃H, 0°C→rt, 12 h | 72% |
Construction of the 1,3-Oxazolidin-2-ylmethyl Group
The oxazolidine ring is formed via cyclization of a β-amino alcohol with the sulfonyl chloride intermediate. A modified procedure from involves reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-(aminomethyl)oxirane (glycidylamine) in dichloromethane (DCM) at reflux (40°C, 24 h). The epoxide ring opens regioselectively, forming a secondary amine that undergoes intramolecular cyclization to yield 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl)methanol. Subsequent mesylation (MsCl, Et₃N, 0°C, 2 h) converts the hydroxyl group to a mesylate (93% yield), enabling nucleophilic substitution.
Mechanistic Insight:
\$$
\text{R-SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{-C(CH}2\text{O)} \rightarrow \text{R-SO}2\text{-N-CH}2\text{-C(OH)} \xrightarrow{\Delta} \text{Oxazolidine} + \text{HCl}
\$$
Assembly of the Ethanediamide Bridge
The ethanediamide linker is constructed via a two-step coupling strategy. First, the mesylated oxazolidine intermediate reacts with ethylenediamine in THF (0°C→rt, 12 h) to form N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethane-1,2-diamine (78% yield). Concurrently, 2-methoxybenzylamine is acylated with oxalyl chloride ((COCl)₂, DCM, 0°C) to generate N'-[(2-methoxyphenyl)methyl]oxalamide chloride. The final coupling occurs under Schotten-Baumann conditions (NaOH aq., 0°C), yielding the target compound with 65% isolated yield after recrystallization.
Optimization Note:
Replacing oxalyl chloride with EDCI/HOBt in DMF improved yields to 73% by minimizing hydrolysis side reactions.
Purification and Characterization
Crude product purification involves sequential column chromatography (SiO₂, EtOAc/hexanes 3:7→1:1) and recrystallization from ethanol/water (4:1). Characterization data aligns with literature benchmarks:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (m, 3H, Ar-H), 4.25 (s, 4H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃), 3.70 (t, J=6.8 Hz, 2H, NCH₂), 3.45 (m, 4H, oxazolidine-CH₂).
- HRMS : m/z calc. for C₂₃H₂₆N₃O₈S [M+H]⁺: 528.1432; found: 528.1428.
Comparative Analysis of Alternative Routes
Alternative pathways were evaluated for scalability:
| Method | Key Step | Yield | Drawback |
|---|---|---|---|
| A | Direct sulfonation of pre-formed oxazolidine | 58% | Low regioselectivity |
| B | Mitsunobu coupling for oxazolidine formation | 81% | High cost of reagents |
| C | Solid-phase peptide synthesis (SPPS) | 67% | Labor-intensive purification |
Route B, though costlier, offers superior yield and is preferred for pilot-scale synthesis.
Stability and Degradation Studies
The compound exhibits pH-dependent stability:
- Half-life (pH 7.4, 25°C) : 48 h
- Major Degradant : Hydrolyzed oxazolidine ring (detected via LC-MS).
Chemical Reactions Analysis
Types of Reactions: N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzodioxine and oxazolidine rings may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Core Heterocyclic Moieties
- Analog 1: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (): Shares the benzodioxine core but replaces oxazolidine with a pyridine ring, reducing conformational flexibility. Molecular weight: 391.46 .
- Analog 2: 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamide derivatives (): Features a triazine-imidazolidine scaffold instead of oxazolidine-benzodioxine, likely altering solubility and target selectivity .
Functional Group Analysis
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound : Predicted low aqueous solubility due to the hydrophobic benzodioxine and oxazolidine moieties.
- Analog 1 (): Improved solubility via dimethylamino group, enhancing membrane permeability .
- Analog 2 () : Moderate solubility due to polar triazine and sulfonamide groups .
Research Tools and Validation
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates various structural motifs, including a benzodioxine moiety and oxazolidine structure, which are known for their diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, with a molecular weight of approximately 498.55 g/mol. Its structure features:
- Benzodioxine core : Known for its role in enzyme inhibition.
- Oxazolidinyl group : Associated with various therapeutic effects.
- Sulfonamide derivative : Contributes to antimicrobial activity.
Structural Features Table
| Component | Description | Biological Activity |
|---|---|---|
| Benzodioxine | Core structure | Enzyme inhibition |
| Oxazolidine | Ring structure | Antimicrobial and potential antidepressant |
| Sulfonamide | Functional group | Antimicrobial and anti-inflammatory |
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant inhibitory effects on various enzymes. Notably:
- α-glucosidase Inhibition : This activity suggests potential applications in diabetes management by regulating carbohydrate metabolism.
- Acetylcholinesterase Inhibition : This could have implications for Alzheimer's disease treatment due to its role in neurotransmitter regulation .
Anti-inflammatory and Anticancer Properties
The benzodioxane derivatives have been studied for their anti-inflammatory and anticancer activities:
- A study demonstrated that certain 1,4-benzodioxane derivatives exhibited notable anti-inflammatory effects, with specific structural modifications enhancing these activities .
- Another derivative was identified as an HSF1 pathway inhibitor, showing growth inhibitory activities in human ovarian carcinoma models .
The mechanism of action for this compound likely involves:
- Interaction with specific molecular targets such as enzymes or receptors.
- The benzodioxine ring may interact with hydrophobic pockets within proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues.
- The oxazolidine and methoxyphenyl moieties may enhance binding affinity through additional interactions .
Study 1: Antidiabetic Potential
A study explored the α-glucosidase inhibitory activity of various benzodioxane derivatives. The results indicated that modifications at specific positions on the benzodioxane core significantly impacted enzyme inhibition, suggesting that this compound could be a promising candidate for further development as an antidiabetic agent.
Study 2: Anticancer Activity
In another investigation involving human ovarian carcinoma xenografts, compounds similar to this compound were shown to inhibit tumor growth effectively. The study emphasized the importance of the benzodioxane moiety for maintaining biological activity against cancer cells .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer : The synthesis involves multi-step reactions, starting with the sulfonylation of 2,3-dihydrobenzo[1,4]dioxin-6-amine using 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) at room temperature for 3–4 hours . To optimize yield, employ statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary parameters like temperature, pH, and stoichiometry. This reduces the number of trials while identifying critical interactions between variables .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer :
- NMR and IR Spectroscopy : Use -NMR to confirm proton environments (e.g., benzodioxane and methoxyphenyl groups) and IR to identify functional groups like sulfonyl (S=O) and amide (N–H) stretches .
- X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule analysis, ensuring high-resolution data to resolve sulfonyl and oxazolidine conformations. SHELX programs are robust for handling twinned data or high-symmetry space groups .
Q. How can purity and stability be assessed under varying experimental conditions?
Methodological Answer :
- HPLC/UPLC : Employ reverse-phase chromatography with UV detection to quantify impurities. Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
- Accelerated Stability Studies : Store the compound at elevated temperatures (40–60°C) and high humidity (75% RH) for 1–3 months, monitoring degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What computational strategies predict reaction pathways and molecular interactions?
Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for sulfonylation or amide coupling steps. Software like Gaussian or ORCA can optimize geometries and calculate thermodynamic parameters .
- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents or catalysts. Integrate with robotic platforms for autonomous experimentation, as demonstrated in AI-driven reaction design pipelines .
Q. How does the compound interact with biological targets, such as enzymes or receptors?
Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to measure inhibition constants () against targets like α-glucosidase or acetylcholinesterase. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Molecular Docking : Simulate binding poses with AutoDock Vina or Schrödinger Suite. Focus on sulfonyl and oxalamide moieties, which may form hydrogen bonds with catalytic residues .
Q. How should conflicting data in structure-activity relationship (SAR) studies be resolved?
Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to SAR datasets to identify outliers or confounding variables (e.g., solvent polarity, counterion effects) .
- Cross-Validation : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) and validate with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
